1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide
Description
1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to a piperidine ring, which is further substituted with a cycloheptyl group and a carboxamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-10-6-5-9-17(18)20(25)23-13-11-15(12-14-23)19(24)22-16-7-3-1-2-4-8-16/h5-6,9-10,15-16H,1-4,7-8,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAFLXSQLMFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with cycloheptylamine to yield the final product, 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and are carried out at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antineoplastic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Chlorobenzoyl)piperidine: Lacks the cycloheptyl group, which may result in different biological activities and chemical properties.
N-Cycloheptylpiperidine-4-carboxamide: Lacks the chlorobenzoyl group, which may affect its reactivity and interactions with biological targets.
2-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound, with different reactivity and applications .
The uniqueness of 1-(2-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
